![molecular formula C13H11ClO5 B2476889 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 919727-59-6](/img/structure/B2476889.png)
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
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Overview
Description
2-(6-Chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, also known as CMMC, is a synthetic organic compound that is used in a variety of scientific research applications. CMMC is a chromene derivative with a cyclohexane ring structure and a carboxylic acid group. It has a molecular weight of 266.7 g/mol and a melting point of 125-126°C. CMMC is a white crystalline solid that is soluble in methanol, ethanol, and acetonitrile.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
- A compound closely related to 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, identified as (2-Methyl-2H-chromen-2-yl)acetic acid, has been synthesized via condensations of salicylaldehyde and further hydrolyses, demonstrating its potential for forming various derivatives (Yamaguchi, Takahashi, & Kawase, 1992).
- A study explored the design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid, underscoring the chemical versatility of similar compounds (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Antimicrobial Research
- Research on derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, a compound structurally akin to the acid , shows its application in creating new compounds with potential antimicrobial activity (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Potential in Material Science
- A study on aromatic carbamates derivatives with a chromen-2-one fragment, similar in structure to this compound, highlights potential applications in material science and organic synthesis (Velikorodov, Ionova, Melent’eva, Stepkina, & Starikova, 2014).
Crystallography and Structural Analysis
- An investigation into the synthesis and structural analysis of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, which is structurally related, provides insights into crystallography and molecular structure, relevant for materials and pharmaceutical research (Barili, Valenti, Artali, Bombieri, & Da re, 2001).
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological properties . They have been found to interact with a variety of targets, including enzymes like COX and DNA gyrase , and receptors involved in platelet activation .
Mode of Action
For instance, they can inhibit enzyme activity, as seen with COX inhibitors , or interfere with DNA replication, as seen with DNA gyrase inhibitors .
Biochemical Pathways
Given the known targets of coumarin derivatives, it can be inferred that this compound may influence pathways related toinflammation (via COX inhibition), DNA replication (via DNA gyrase inhibition), and platelet activation .
Result of Action
Based on the known effects of coumarin derivatives, it can be inferred that this compound may haveanti-inflammatory , anti-microbial , anti-tumor , and antioxidant effects .
properties
IUPAC Name |
2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO5/c1-6-7-3-9(14)11(18-2)5-10(7)19-13(17)8(6)4-12(15)16/h3,5H,4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCIBAOQWYJWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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